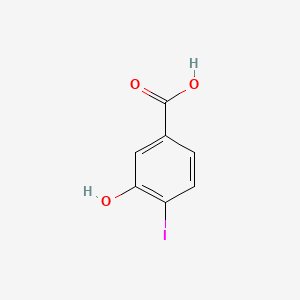

3-Hydroxy-4-iodobenzoic acid

Description

Overview of Substituted Benzoic Acids and Their Significance in Organic Chemistry

Substituted benzoic acids are a class of organic compounds characterized by a benzene (B151609) ring attached to a carboxylic acid group, with one or more additional functional groups at various positions on the ring. These compounds are of fundamental importance in organic chemistry for several reasons. The carboxylic acid group is a versatile functional handle, capable of undergoing a wide array of chemical transformations, including esterification, amidation, and reduction. researchgate.net The substituents on the aromatic ring, in turn, modulate the reactivity of both the ring and the carboxylic acid group through electronic and steric effects. nih.govunam.mx

Electron-donating groups increase the electron density of the aromatic ring, making it more susceptible to electrophilic substitution, while electron-withdrawing groups have the opposite effect. These substituent effects also influence the acidity of the carboxylic acid. nih.gov This predictable interplay of functional groups makes substituted benzoic acids invaluable as starting materials and intermediates in the synthesis of a vast range of more complex molecules. researchgate.netnih.gov They are integral to the production of pharmaceuticals, agrochemicals, dyes, and polymers. nih.gov

Contextualization of Halogenated Benzoic Acids within Advanced Synthetic Strategies

Halogenated benzoic acids, a subset of substituted benzoic acids, are particularly prized in modern synthetic chemistry due to the unique reactivity of the carbon-halogen bond. The presence of a halogen atom, such as iodine, on the aromatic ring provides a reactive site for a variety of powerful cross-coupling reactions. These reactions, often catalyzed by transition metals like palladium, allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high precision and efficiency.

The iodine atom in compounds like 3-Hydroxy-4-iodobenzoic acid is an excellent leaving group in these catalytic cycles, making it a key building block for constructing complex molecular architectures. clockss.org For instance, the iodine substituent can be readily displaced to introduce new functional groups or to couple with other molecules, a strategy frequently employed in the synthesis of pharmaceuticals and other biologically active compounds.

Recent advancements in catalysis have further expanded the utility of halogenated aromatics. For example, iridium-catalyzed ortho-iodination of benzoic acids has emerged as a powerful tool for the regioselective introduction of iodine, offering a direct route to valuable synthetic intermediates. plos.org Furthermore, the development of laccase-catalyzed iodination of phenolic compounds presents a green chemistry approach to synthesizing these important molecules. researchgate.netplos.orgnih.govnih.govrsc.org These advanced synthetic methods underscore the continued importance of halogenated benzoic acids as versatile and indispensable tools in the synthetic chemist's arsenal.

Research Trajectories and Future Prospects for this compound

The unique trifunctional nature of this compound—possessing a carboxylic acid, a hydroxyl group, and an iodine atom—positions it as a valuable building block for a variety of applications, with several promising research trajectories.

In the realm of medicinal chemistry, the scaffold of this compound is being explored for the development of novel therapeutic agents. For example, it serves as a key intermediate in the synthesis of certain herbicides. The ability to selectively functionalize the different positions of the molecule allows for the creation of diverse molecular libraries for screening against various biological targets. Research into the synthesis of hydrazone derivatives of iodobenzoic acids has shown potential for developing new antimicrobial agents. mdpi.com The future in this area will likely involve the use of this compound to create more complex and targeted drug candidates, leveraging the hydroxyl and iodo functionalities for specific interactions with biological receptors.

In materials science, the incorporation of halogenated aromatic compounds can impart desirable properties to polymers and other materials. The iodine atom can participate in halogen bonding, a non-covalent interaction that can be used to control the self-assembly of molecules into well-defined supramolecular structures. acs.org Future research may focus on utilizing this compound to create novel liquid crystals, conductive polymers, or functional coatings where the specific arrangement of molecules is crucial for performance.

Furthermore, the catalytic applications of iodinated phenolic compounds are a growing area of interest. nih.gov The development of new catalytic systems that can utilize the reactivity of the C-I bond in this compound could lead to more efficient and selective synthetic methodologies. This includes the exploration of biocatalytic approaches, which offer the potential for more environmentally friendly chemical processes. researchgate.netplos.orgnih.govnih.govrsc.org

Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 58123-77-6 | |

| Molecular Formula | C7H5IO3 | |

| Molecular Weight | 264.02 g/mol | |

| Melting Point | 225-229 °C | |

| Appearance | Solid | |

| SMILES String | OC(=O)c1ccc(I)c(O)c1 | |

| InChI Key | UABBBWVTEWIIMN-UHFFFAOYSA-N |

Classical and Modern Synthetic Approaches

A cornerstone in the synthesis of aryl halides from aryl amines is the diazotization reaction, which converts a primary aromatic amine into a diazonium salt. This intermediate is highly versatile and can undergo subsequent substitution reactions to introduce a variety of functional groups, including iodine.

The Sandmeyer reaction is a classic method for preparing aryl halides from aryl diazonium salts, utilizing a copper(I) salt as a catalyst or reagent. wikipedia.org The general process involves the diazotization of a primary aromatic amine, typically with sodium nitrite (B80452) in the presence of a strong acid, followed by the introduction of the copper(I) halide. wikipedia.orggoogle.com

For the synthesis of this compound, the logical precursor would be 3-hydroxy-4-aminobenzoic acid. The synthesis would proceed in two main steps:

Diazotization : 3-hydroxy-4-aminobenzoic acid is treated with an aqueous solution of sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), at low temperatures (typically 0–5 °C) to form the corresponding diazonium salt. Maintaining a low temperature is critical to prevent the premature decomposition of the often-unstable diazonium salt.

Iodide Substitution (Sandmeyer Reaction) : The resulting diazonium salt solution is then reacted with a solution of potassium iodide (KI), often in the presence of a copper(I) catalyst like copper(I) iodide (CuI). The diazonium group (-N₂⁺) is an excellent leaving group, and its displacement by the iodide ion is facilitated by the copper catalyst, yielding this compound. wikipedia.org

While the Sandmeyer reaction is broadly applicable for chlorination, bromination, and cyanation, its use for iodination is also well-established. wikipedia.org The reaction provides a reliable method for regioselective iodination, as the position of the iodine atom is determined by the initial position of the amino group on the precursor. researchgate.net

| Step | Reactant(s) | Reagents | Key Conditions | Product |

| 1. Diazotization | 3-Hydroxy-4-aminobenzoic acid | Sodium nitrite (NaNO₂), Mineral Acid (e.g., H₂SO₄) | 0–5 °C | 4-carboxy-2-hydroxyphenyldiazonium salt |

| 2. Iodination | 4-carboxy-2-hydroxyphenyldiazonium salt | Potassium iodide (KI), Copper(I) iodide (CuI) | Gentle warming to room temperature | This compound |

A common and effective alternative to the copper-catalyzed Sandmeyer reaction for iodination involves the direct reaction of the diazonium salt with an iodide source, typically potassium iodide, without a copper catalyst. wikipedia.orgorgsyn.org This method is often preferred for its simplicity and high yields in the preparation of aryl iodides.

The procedure is very similar to the Sandmeyer-type reaction in the first step:

Diazotization : The precursor, 3-hydroxy-4-aminobenzoic acid, is diazotized under the same conditions using sodium nitrite and a strong acid at low temperatures. google.com

Iodide Displacement : The cold diazonium salt solution is then added to a concentrated aqueous solution of potassium iodide. google.comorgsyn.org The iodide ion (I⁻) acts as the nucleophile, displacing the diazonium group (N₂) to form the C-I bond. The reaction often proceeds smoothly upon gentle warming, which helps to drive off the nitrogen gas. google.com

This non-catalytic route is frequently employed for synthesizing various iodobenzoic acids and is highly applicable for the preparation of this compound. orgsyn.org The reaction's success relies on the nucleophilicity of the iodide ion and the high stability of the leaving nitrogen gas molecule.

Another major synthetic strategy involves the oxidation of a carbon side-chain on an appropriately substituted benzene ring. This approach is particularly useful if the corresponding toluene, benzyl (B1604629) alcohol, or benzaldehyde (B42025) precursors are readily available.

The oxidation of a primary alcohol to a carboxylic acid is a fundamental transformation in organic synthesis. For the synthesis of this compound, the required precursor is 3-hydroxy-4-iodobenzyl alcohol. A variety of oxidizing agents can accomplish this conversion. organic-chemistry.org

Common oxidants for this transformation include:

Potassium permanganate (B83412) (KMnO₄) : A strong and inexpensive oxidizing agent, typically used under basic, acidic, or neutral conditions.

Chromium trioxide (CrO₃) : Often used in the form of the Jones reagent (CrO₃ in aqueous sulfuric acid and acetone). This is a powerful oxidant capable of converting primary alcohols to carboxylic acids. organic-chemistry.org

Catalytic methods : More modern and milder methods often employ a catalytic amount of an oxidant in the presence of a co-oxidant. For instance, catalytic amounts of o-iodoxybenzoic acid (IBX) can be used with Oxone as the stoichiometric co-oxidant to perform the oxidation under milder conditions. organic-chemistry.org

The reaction involves the oxidation of the benzylic alcohol first to an intermediate aldehyde, which is then further oxidized to the final carboxylic acid.

The oxidation of aromatic aldehydes to carboxylic acids is a common and efficient method for synthesis. The direct precursor for this route is 3-hydroxy-4-iodobenzaldehyde (B145161). chemicalbook.combiosynth.com This method can be advantageous as aldehydes are often more readily oxidized than alcohols and the reactions can proceed under mild conditions, which helps to preserve sensitive functional groups on the aromatic ring.

Key catalytic oxidation methods include:

Sodium Hypochlorite (B82951) (NaClO) : Aqueous sodium hypochlorite (bleach) is an inexpensive, mild, and environmentally friendly oxidant that can effectively convert aromatic aldehydes to their corresponding carboxylic acids. asianpubs.orgresearchgate.net The reaction is often carried out in a basic medium and can be accelerated with microwave irradiation. researchgate.netexlibrisgroup.com Phase-transfer catalysts may also be employed to facilitate the reaction in a two-phase system. exlibrisgroup.com

TBHP/Oxone : The combination of tert-butyl hydroperoxide (TBHP) and Oxone (potassium peroxymonosulfate) can be used as a powerful oxidizing system. researchgate.netorganic-chemistry.org This system, often catalyzed by a metal salt, is capable of oxidizing not only aldehydes but also benzyl alcohols directly to carboxylic acids. researchgate.netglobalauthorid.com

Sodium Chlorite (NaClO₂) : This reagent is known for its high selectivity in oxidizing aldehydes to carboxylic acids under mild, slightly acidic conditions, often in the presence of a chlorine scavenger like 2-methyl-2-butene. dergipark.org.tr

| Precursor | Method | Oxidant(s) | Key Features |

| 3-hydroxy-4-iodobenzyl alcohol | Jones Oxidation | CrO₃, H₂SO₄ | Strong oxidant, high yield. organic-chemistry.org |

| 3-hydroxy-4-iodobenzaldehyde | Hypochlorite Oxidation | NaClO | Mild, inexpensive, environmentally friendly. asianpubs.orgresearchgate.net |

| 3-hydroxy-4-iodobenzaldehyde | Sodium Chlorite Oxidation | NaClO₂ | Highly selective for aldehydes, mild conditions. dergipark.org.tr |

| 3-hydroxy-4-iodobenzyl alcohol | Catalytic TBHP/Oxone | TBHP, Oxone, Metal Catalyst | Modern, efficient, can oxidize alcohols directly. researchgate.net |

Synthetic Methodologies and Reaction Pathways of this compound

2 Oxidation of Iodotoluene Derivatives

3 Oxidation of iodotoluene with chromic or nitric acid mixtures (for related iodobenzoic acids)

The oxidation of an alkyl side-chain on an aromatic ring to a carboxylic acid is a fundamental transformation in organic synthesis. For the preparation of iodobenzoic acids, the oxidation of the corresponding iodotoluenes presents a direct approach. For instance, p-iodobenzoic acid can be synthesized by the oxidation of p-iodotoluene. This reaction is typically carried out using strong oxidizing agents such as a chromic acid mixture or nitric acid. The methyl group of iodotoluenes can be effectively oxidized to a carboxyl group, yielding the corresponding iodobenzoic acid. sigmaaldrich.com

While direct examples for the oxidation of 3-hydroxy-4-iodotoluene to this compound are not prevalent in the reviewed literature, the general applicability of this method to substituted toluenes suggests its potential viability. The presence of the hydroxyl group on the aromatic ring would necessitate careful selection of oxidizing agents and reaction conditions to prevent unwanted side reactions, such as ring oxidation. Hypervalent iodine reagents, such as o-iodoxybenzoic acid (IBX), have also been employed for the oxidation of benzylic carbons. researchgate.net

Table 1: Oxidation of Toluene Derivatives (Analogous Examples)

| Starting Material | Oxidizing Agent | Product | Reference |

| p-Iodotoluene | Chromic acid mixture | p-Iodobenzoic acid | |

| p-Iodotoluene | Nitric acid | p-Iodobenzoic acid | |

| o-Iodotoluene | Potassium permanganate | 2-Iodobenzoic acid | sigmaaldrich.com |

| p-Iodotoluene | Potassium permanganate | 4-Iodobenzoic acid | sigmaaldrich.com |

3 Hydrolysis of Nitrile Precursors (for related iodobenzoic acids)

The hydrolysis of a nitrile (cyanide) group to a carboxylic acid is a robust and widely used synthetic transformation. This method offers a pathway to iodobenzoic acids from the corresponding iodobenzonitriles. For example, p-iodobenzoic acid can be prepared through the hydrolysis of the nitrile precursor obtained from p-iodonitrobenzene and potassium cyanide. The hydrolysis is typically carried out under acidic or basic conditions.

A relevant example is the synthesis of 3-cyano-4-isopropoxybenzoic acid, which involves the hydrolysis of the corresponding phenyl ester as the final step. google.com The hydrolysis of a nitrile to a carboxylic acid is a key step in the synthesis of various substituted benzoic acids. For instance, the synthesis of 2-amino-5-iodobenzamide (B1582221) from 2-amino-5-iodobenzonitrile (B177357) involves hydrolysis of the nitrile under acidic conditions. kapadokya.edu.tr While a direct one-step hydrolysis of 3-hydroxy-4-iodobenzonitrile (B2736896) to this compound is not explicitly detailed, this transformation is chemically feasible and represents a potential synthetic route. The formyl group of 3-formyl-4-iodobenzonitrile (B13649293) can be oxidized to a carboxylic acid, providing an alternative route from a nitrile-containing precursor.

4 Direct Iodination of Hydroxybenzoic Acid Derivatives

Direct iodination of an aromatic ring is a common method for introducing an iodine atom. The regioselectivity of this electrophilic aromatic substitution is heavily influenced by the directing effects of the substituents already present on the ring.

1 Regioselective iodination strategies for substituted phenols

The hydroxyl group of a phenol (B47542) is a strong activating and ortho, para-directing group for electrophilic aromatic substitution. This property is exploited in the synthesis of iodinated phenols. Various iodinating reagents and conditions have been developed to achieve high regioselectivity. chemicalbook.com

A pertinent example is the synthesis of 3-hydroxy-4-iodobenzaldehyde from 3-hydroxybenzaldehyde (B18108). In this procedure, 3-hydroxybenzaldehyde is treated with iodine and potassium iodide in the presence of aqueous ammonium (B1175870) hydroxide. The resulting 3-hydroxy-4-iodobenzaldehyde can then be oxidized to the target molecule, this compound. The hydroxyl group at the 3-position directs the incoming iodine electrophile to the ortho (position 2 and 4) and para (position 6) positions. The formation of the 4-iodo isomer is favored in this case.

The choice of iodinating agent and reaction conditions is crucial for controlling the regioselectivity. Reagents such as iodine monochloride (ICl) and N-iodosuccinimide (NIS) are often used for the iodination of activated aromatic rings. chemicalbook.comd-nb.info For instance, the iodination of 3,5-dichlorophenol (B58162) with NIS and p-toluenesulfonic acid showed a preference for the para position relative to the hydroxyl group. chemicalbook.com

Table 2: Regioselective Iodination of Phenolic Compounds

| Starting Material | Iodinating Agent/Conditions | Major Product | Reference |

| 3-Hydroxybenzaldehyde | I₂, KI, NH₄OH (aq) | 3-Hydroxy-4-iodobenzaldehyde | |

| 2-Hydroxybenzoic acid | ICl | 2-Hydroxy-3-iodobenzoic acid (and other isomers) | chemicalbook.com |

| 3,5-Dichlorophenol | NIS, p-toluenesulfonic acid | 3,5-Dichloro-4-iodophenol | chemicalbook.com |

| 4-Hydroxybenzonitrile | I₂, Ag₂SO₄ | 4-Hydroxy-3-iodobenzonitrile | organic-chemistry.org |

2 Influence of protecting groups on iodination selectivity

To achieve the desired regioselectivity in the iodination of molecules with multiple reactive sites, the use of protecting groups is a common strategy. univpancasila.ac.idglpbio.com A protecting group can temporarily block a reactive functional group, preventing it from reacting while another part of the molecule is being modified.

In the context of synthesizing substituted hydroxybenzoic acids, the carboxylic acid and/or the hydroxyl group may be protected. For example, in the synthesis of 2-hydroxy-4-iodobenzoic acid, methyl salicylate (B1505791) (the methyl ester of 2-hydroxybenzoic acid) is used as the starting material. d-nb.info The hydroxyl group is effectively protected as a methyl ether, which still directs the incoming electrophile, while the carboxylic acid is protected as an ester. This allows for the regioselective iodination at the 4-position using iodine monochloride. d-nb.info Following the iodination, the methyl ester is hydrolyzed to yield the final product.

Similarly, for the synthesis of this compound, one could envision protecting the hydroxyl group of 3-hydroxybenzoic acid, for instance as a methoxymethyl (MOM) ether or a benzyl ether, before performing the iodination. glpbio.com This would prevent O-iodination and could influence the regiochemical outcome of the C-iodination. After the desired iodo-substituted intermediate is obtained, the protecting group is removed to yield the final product. The choice of protecting group is critical and depends on its stability under the iodination conditions and the ease of its subsequent removal.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-hydroxy-4-iodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IO3/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,9H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UABBBWVTEWIIMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60353120 | |

| Record name | 3-Hydroxy-4-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58123-77-6 | |

| Record name | 3-Hydroxy-4-iodobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58123-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxy-4-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Hydroxy-4-iodobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 3 Hydroxy 4 Iodobenzoic Acid

5 Biocatalytic and Biotechnological Syntheses

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical synthesis. Enzymes and microorganisms can perform complex chemical transformations with high stereo- and regioselectivity under mild conditions.

1 Microorganism-mediated hydroxylation of aminobenzoic acids as an analogous approach

While the direct biocatalytic synthesis of 3-hydroxy-4-iodobenzoic acid is not extensively documented, analogous processes involving the microbial hydroxylation of related aromatic acids provide a strong proof-of-concept. The biosynthesis of aminobenzoic acid and its derivatives in microorganisms is an area of active research. chemspider.com

A notable example is the microbial production of 4-amino-3-hydroxybenzoic acid from glucose. This was achieved by introducing a 4-hydroxybenzoate (B8730719) 3-hydroxylase (PHBH) into Corynebacterium glutamicum. oup.com This enzyme was able to hydroxylate the endogenously produced 4-aminobenzoic acid at the 3-position. This demonstrates the potential of using hydroxylase enzymes to introduce a hydroxyl group at a specific position on a substituted benzoic acid ring.

Furthermore, studies have shown that certain bacterial strains can degrade halogenated benzoic acids under denitrifying conditions, which involves a hydroxylation step. For example, a coryneform bacterium was shown to convert 4-chlorobenzoate (B1228818) to 4-hydroxybenzoate. While this is a dehalogenation-hydroxylation sequence, it highlights the capability of microorganisms to process halogenated aromatic compounds. The development of a biocatalyst for the specific hydroxylation of 4-iodobenzoic acid at the 3-position could therefore be a viable future strategy for the synthesis of this compound.

Enzymatic transformations for targeted functionalization

The synthesis of halogenated phenolic compounds, including this compound, can be achieved through enzymatic transformations, which are lauded as green chemistry alternatives to conventional methods. Laccases, a class of multi-copper oxidoreductase enzymes, are particularly relevant for this purpose. Current time information in Meløy, NO.nih.gov These enzymes catalyze the oxidation of various phenolic and non-phenolic substrates by reducing molecular oxygen to water, which is the sole byproduct. nih.gov

In the context of producing this compound, the process would involve the enzymatic iodination of its precursor, 3-hydroxybenzoic acid. The general principle relies on the ability of laccase to oxidize a benign iodide source, such as potassium iodide (KI), into reactive iodine species (I₂). nih.govnih.gov This enzymatically generated iodine then acts as an electrophile, substituting onto the aromatic ring of the phenolic acid. The reaction is typically performed in an aqueous buffer system at a mild pH, often around 5, and at ambient temperature. researchgate.net

A significant challenge in laccase-catalyzed reactions of phenols is the competing reaction of oxidative dimerization, where two phenol (B47542) molecules couple together. nih.gov For instance, in the laccase-catalyzed iodination of vanillin (B372448), the formation of divanillin is a major side product. nih.gov To enhance the yield and selectivity of the desired iodinated product, redox mediators are often employed in catalytic amounts. Mediators such as ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) have been shown to significantly increase the rate of iodide oxidation and improve the product ratio in favor of the iodinated phenol. nih.govnih.govnih.gov While direct enzymatic synthesis of this compound is not extensively documented, the principles established for the laccase-catalyzed iodination of other hydroxybenzoic acids and phenols are directly applicable. nih.govresearchgate.netrsc.org

Reaction Mechanisms and Kinetic Studies in Synthesis

The formation of this compound from 3-hydroxybenzoic acid is governed by the principles of electrophilic aromatic substitution, with specific mechanistic and kinetic features depending on the synthetic method employed.

Mechanistic Elucidation of Key Synthetic Steps

The fundamental mechanism for the iodination of a phenolic ring is electrophilic aromatic substitution (SEAr). rsc.orggoogle.com The hydroxyl and carboxyl groups on the precursor, 3-hydroxybenzoic acid, direct the position of the incoming electrophile. The strongly activating, ortho-para directing hydroxyl group dominates over the deactivating, meta-directing carboxyl group, favoring substitution at positions ortho or para to the -OH group (positions 2, 4, and 6).

In enzymatic synthesis , the mechanism is initiated by the laccase enzyme, which catalyzes the one-electron oxidation of iodide ions (I⁻) to generate reactive iodine (I₂). nih.govnih.gov This process uses aerial oxygen as the ultimate oxidant. researchgate.net The generated I₂ then acts as the electrophile in the SEAr reaction with the electron-rich phenol ring of 3-hydroxybenzoic acid. nih.gov

In chemical synthesis , such as using molecular iodine (I₂) with an oxidizing agent like iodic acid (HIO₃), the mechanism also proceeds via SEAr. google.com Recent computational studies on the iodination of aromatic compounds in aqueous media suggest that the hydrated iodonium (B1229267) ion (H₂OI⁺) can be a key active reactant, serving as both an acid catalyst and a potent iodinating agent. acs.org This species significantly lowers the activation energy barrier. The rate-limiting step in this mechanism is typically the initial electrophilic attack on the aromatic ring to form a resonance-stabilized carbocation intermediate, known as a σ-complex or Wheland intermediate. acs.org Subsequent deprotonation from this intermediate restores aromaticity and yields the final product, this compound. acs.org

Kinetic Parameters and Reaction Rate Determinations

Kinetic studies provide quantitative insight into reaction rates and influencing factors. For the synthesis of this compound, kinetic data can be inferred from studies on analogous phenolic compounds.

The kinetics of laccase-catalyzed iodide oxidation can be monitored spectrophotometrically by tracking the formation of the triiodide ion (I₃⁻) at approximately 353 nm. nih.gov The rate of this enzymatic oxidation is highly dependent on pH. nih.gov

For chemical iodination, kinetic studies on related compounds have revealed important parameters. The reaction of hypoiodous acid (HOI) with phenols, including 4-hydroxybenzoic acid, was found to follow second-order kinetics. nih.gov In a study on the iodination of hydroxy aromatic ketones using an iodine/iodic acid system, the reaction was determined to be first order with respect to both the ketone substrate and iodine, and zero order with respect to iodic acid. scholarsresearchlibrary.com The activation parameters can be calculated from rate measurements at different temperatures. scholarsresearchlibrary.com

The following table summarizes kinetic data from reactions involving the iodination of similar phenolic compounds, illustrating the range of observed parameters.

| Reactants | pH | Rate Constant (k) | Order of Reaction | Reference |

| Hypoiodous acid (HOI) + 4-Hydroxybenzoic acid | 8.0 | 10-10⁷ M⁻¹s⁻¹ (apparent second-order) | Second order overall | nih.gov |

| Iodine + Iodic Acid + Hydroxy Aromatic Ketones | N/A | Varies with substrate | First order in Iodine, First order in Ketone, Zero order in HIO₃ | scholarsresearchlibrary.com |

| Bromine + o-Hydroxybenzoic acid | N/A | Rate enhanced by bromide ions | Second order overall | researchgate.net |

This table is for illustrative purposes, drawing on data from analogous reactions.

Process Optimization and Scale-Up Considerations

Transitioning a synthetic procedure from a laboratory setting to a larger, industrial scale requires careful optimization of reaction parameters to ensure efficiency, safety, cost-effectiveness, and product quality.

Optimization of Reaction Conditions (Temperature, Pressure, Solvent Systems)

Temperature: The optimal temperature for the synthesis of this compound is highly dependent on the chosen methodology.

Enzymatic Methods: Laccase-catalyzed iodinations are typically performed under very mild temperature conditions, often at room temperature (e.g., 20-25 °C). nih.govthieme-connect.com This minimizes energy consumption and reduces the risk of thermal degradation of the enzyme or substrates.

Chemical Methods: Traditional electrophilic iodination may require elevated temperatures to accelerate reaction kinetics. For example, the iodination of salicylic (B10762653) acid is often conducted at 60–80 °C. However, milder conditions are also possible; the synthesis of the related 3-hydroxy-4-iodobenzaldehyde (B145161) has been reported at 20 °C. chemicalbook.com

Pressure: For both enzymatic and most common chemical iodination routes, the reactions are typically carried out at ambient atmospheric pressure. nih.gov This simplifies reactor design and operational procedures, avoiding the need for specialized high-pressure equipment.

Solvent Systems: The choice of solvent is critical for substrate solubility, reaction efficiency, and environmental impact.

Enzymatic Methods: These reactions are favored for their use of environmentally benign solvents. Aqueous buffer systems are standard, with acetate (B1210297) buffer at a pH of 5 being common for laccase activity. nih.govrsc.org To overcome the poor aqueous solubility of some phenolic substrates, a water-miscible organic co-solvent like Dimethyl sulfoxide (B87167) (DMSO) may be added in small quantities. rsc.org

Chemical Methods: A wider range of solvents can be used. These include aqueous methanol (B129727), thieme-connect.com acetic acid, or dilute sulfuric acid. The use of water as a solvent is a key goal in developing greener chemical processes. scielo.br

Other Optimization Parameters:

pH Control: pH is a crucial variable. For laccase-catalyzed reactions, maintaining an optimal pH (around 4.5-5.0) is essential for enzyme activity. nih.govrsc.org For chemical iodination, the pH can influence the reactivity of the iodinating species and the substrate. nih.gov

Reagent Concentration and Stoichiometry: The molar ratio of the iodinating agent to the substrate must be carefully controlled to maximize yield and minimize the formation of di- or tri-iodinated byproducts. In enzymatic reactions, an excess of the iodide source (KI) may be used. nih.gov For chemical syntheses, specific molar ratios are developed to drive the reaction to completion, such as a 1:1.2:0.6 ratio of substrate:I₂:HIO₃ reported for other tri-iodinations. google.com

Scale-Up: Successful scaling of the synthesis has been reported for related processes. Laccase-catalyzed iodination of vanillin was scaled from a 2 mL laboratory reaction to a 1 L batch in aerated flasks, with the product recovered by simple solvent extraction. nih.gov Industrial chemical suppliers note the availability of large-scale reactors (300 L to 3000 L) for commercial production campaigns of related intermediates, indicating that established protocols for scale-up exist. echemi.com

Catalyst Development and Green Chemistry Principles in Synthesis

The synthesis of this compound, primarily achieved through the regioselective iodination of 3-hydroxybenzoic acid, has seen significant advancements driven by the principles of green chemistry and catalyst development. The focus has been on moving away from traditional iodination methods, which often use stoichiometric amounts of corrosive or inefficient reagents like molecular iodine (I₂), towards more sustainable catalytic processes. plos.orgd-nb.info These modern methods aim to enhance efficiency, reduce environmental impact, and improve safety by operating under milder conditions. organic-chemistry.org

A key area of development is the use of oxidants in conjunction with an iodide source, such as potassium iodide (KI) or ammonium (B1175870) iodide (NH₄I). researchgate.netresearchgate.net This approach, known as oxidative iodination, avoids the direct use of elemental iodine. Green oxidants like hydrogen peroxide (H₂O₂) and even aerial oxygen are employed to oxidize the iodide salt in situ to a more electrophilic iodine species, which then iodinates the aromatic ring. plos.orgorganic-chemistry.orgresearchgate.net

Enzymatic catalysis represents a frontier in the green synthesis of iodinated phenols. Laccase, an oxidoreductase enzyme, can catalyze the iodination of phenolic compounds using stable, non-reactive iodide salts as the iodine source and molecular oxygen as the terminal oxidant. plos.orgrsc.org This biocatalytic process offers several advantages aligned with green chemistry:

It operates under ambient temperature and pressure. plos.org

It uses water as an environmentally benign solvent. plos.orgresearchgate.net

The only byproduct is water, leading to high atom economy. rsc.org

It can achieve high conversion rates and yields, sometimes up to 93% for related phenolic derivatives. rsc.org

Metal-based catalysts have also been explored. Iron-catalyzed systems, using readily available and low-cost salts like FeCl₃·6H₂O, have been developed for halogenating phenols in aqueous media. researchgate.net Other approaches involve using cerium(III) chloride as a catalyst with hydrogen peroxide as the oxidant. researchgate.net While effective, the removal of metal contaminants from the final product can present a challenge that biocatalytic methods avoid. The development of heterogeneous catalysts, such as those based on zeolites, also offers a pathway to easier separation and catalyst recycling, although these often require higher reaction temperatures. google.com

The table below summarizes various catalytic systems used for the iodination of phenols, highlighting the principles of green chemistry.

| Catalyst System | Iodine Source | Oxidant | Solvent | Key Green Chemistry Features | Reference |

|---|---|---|---|---|---|

| Laccase | Potassium Iodide (KI) | Aerial Oxygen (O₂) | Water | Biocatalytic, renewable catalyst, mild conditions, water as solvent, only byproduct is water. | plos.orgrsc.org |

| Potassium Ferrate (K₂FeO₄) | Potassium Iodide (KI) | Self-oxidizing | Water | Use of a green oxidant and water as a solvent. | researchgate.net |

| Cerium(III) Chloride (CeCl₃) | Sodium Iodide (NaI) | Hydrogen Peroxide (H₂O₂) | Water | Catalytic use of metal, H₂O₂ as a clean oxidant. | researchgate.net |

| Molecular Iodine (I₂) | - | Hydrogen Peroxide (H₂O₂) | Solvent-free or Water | Metal-free, clean oxidant, potential for solvent-free conditions. | organic-chemistry.org |

Industrial Scale Production Feasibility and Challenges

The industrial scale production of this compound presents a distinct set of feasibility considerations and challenges that differ from laboratory-scale synthesis. While numerous methods are effective for small-scale preparation, their scalability is determined by factors such as cost, safety, throughput, and product purity. google.com

Feasibility: The production of this compound on an industrial scale is feasible, particularly through the oxidative iodination of 3-hydroxybenzoic acid. This precursor is readily available and relatively inexpensive. Methods using alkali halogen salts (like KI) with common industrial oxidants are attractive due to raw material costs and availability. researchgate.net For instance, a process utilizing an aqueous solution of a metal iodide and a metal hypochlorite (B82951) can be performed at low temperatures (-20°C to 20°C), which is advantageous for controlling the exothermic reaction and improving selectivity, thereby minimizing the formation of unwanted isomers or di-iodinated products. google.com Such low temperatures are achievable in standard industrial reactors.

Enzymatic routes using laccase, while embodying ideal green chemistry principles, face hurdles to industrial adoption. plos.org Although they offer high selectivity under mild conditions, the cost, stability, and activity of the enzyme over prolonged industrial runs are significant concerns. plos.orgrsc.org However, ongoing developments in enzyme immobilization and engineering may enhance their industrial viability in the future.

Challenges: Several challenges are associated with scaling up the synthesis of this compound:

Regioselectivity: Ensuring the iodine atom is exclusively introduced at the C4 position, para to the hydroxyl group, is critical. The hydroxyl group is an ortho-para directing group, meaning that the formation of 2-iodo and 6-iodo isomers is possible. While the para product is sterically favored, reaction conditions must be tightly controlled to maximize its yield and simplify purification. google.com

Formation of Byproducts: Over-iodination to produce di- or tri-iodinated species is a common issue, particularly with highly activated substrates like phenols. nih.gov The presence of chlorine-containing byproducts can also be a problem if oxidants like hypochlorite are used, complicating purification and affecting the final product's quality. google.com

Reaction Conditions: Many iodination reactions require strongly acidic conditions or high temperatures, which necessitate specialized, corrosion-resistant equipment and increase energy costs. nih.govacs.org Managing the heat generated from highly exothermic iodination reactions is a critical safety and quality control challenge at an industrial scale. google.com

Downstream Processing: The purification of the final product to meet stringent purity requirements for pharmaceutical or other applications is a major operational cost. This involves removing unreacted starting materials, isomeric impurities, and residual catalysts or reagents. google.com

Reagent Handling and Cost: While iodine is less reactive than other halogens, its cost and the cost of specialized iodinating agents or catalysts can impact the economic viability of a process. plos.orgd-nb.info The handling of corrosive acids and oxidants also requires specific infrastructure and safety protocols. nih.gov

The table below outlines key challenges in the industrial synthesis of this compound and potential mitigation strategies.

| Challenge | Description | Potential Mitigation Strategy | Reference |

|---|---|---|---|

| Control of Selectivity | Minimizing the formation of ortho-iodinated isomers and di-iodinated byproducts. | Precise control of reaction temperature (lower temperatures often favor para-substitution), slow addition of reagents, and use of base catalysis. | google.com |

| Harsh Reaction Conditions | Many protocols use strong acids (e.g., H₂SO₄) or high temperatures, increasing cost and equipment requirements. | Development of catalytic systems that operate under milder pH and temperature conditions, such as enzymatic or specific metal-catalyzed methods. | plos.orgacs.org |

| Catalyst/Reagent Removal | Residual metal catalysts or reagents from the reaction mixture must be removed from the final product. | Employing heterogeneous or immobilized catalysts for easy separation; using biocatalysts that are easily denatured and removed; developing efficient purification protocols like crystallization. | google.commdpi.com |

| Economic Viability | High cost of certain reagents (e.g., silver salts, specialized oxidants) and energy-intensive processes. | Utilizing inexpensive and readily available materials (e.g., KI, H₂O₂, FeCl₃), optimizing reaction yields, and designing energy-efficient processes. | organic-chemistry.orgresearchgate.net |

Purification and Characterization Methodologies for Synthetic Products

Following synthesis, a robust purification strategy is essential to isolate this compound in high purity, free from starting materials, reagents, and reaction byproducts. The primary methods employed are crystallization and chromatography.

Crystallization Techniques for Purity Enhancement

Crystallization is a powerful and economically favorable technique for purifying solid compounds on both laboratory and industrial scales. The process relies on the differential solubility of the desired product and its impurities in a selected solvent or solvent system. For this compound, the choice of solvent is critical for achieving high purity and yield.

A common approach involves dissolving the crude solid product in a suitable solvent at an elevated temperature to create a saturated solution, followed by cooling to induce crystallization. The pure compound crystallizes out of the solution while impurities remain dissolved in the mother liquor. The resulting crystals are then isolated by filtration.

Research on related iodobenzoic acids provides insight into effective crystallization methods. One documented technique for purifying m-iodobenzoic acid involves converting the crude acid into its ammonium salt. orgsyn.org The salt is then recrystallized from water, where it can be decolorized using charcoal. orgsyn.org After the purified ammonium salt is isolated, it is redissolved in hot water and the pure m-iodobenzoic acid is precipitated by acidification with a strong acid like hydrochloric acid. orgsyn.org This salt-formation strategy can be highly effective for separating acidic products from non-acidic impurities.

For direct recrystallization, various organic solvents can be used. A study on a derivative of this compound reported purification by crystallization from a mixture of acetonitrile (B52724) and petroleum ether. thieme-connect.com Other common solvents for purifying polar aromatic acids include ethanol (B145695), methanol, or aqueous mixtures of these alcohols. mdpi.com The selection of the solvent system is typically determined empirically to find a balance where the compound has high solubility at high temperatures and low solubility at low temperatures.

| Crystallization Method | Solvent(s) | Procedure Outline | Reference |

|---|---|---|---|

| Direct Recrystallization | Acetonitrile/Petroleum Ether | Dissolve crude product in a minimal amount of hot acetonitrile, then add petroleum ether until turbidity appears. Cool to induce crystal formation. | thieme-connect.com |

| Direct Recrystallization | Ethanol (96%) | Dissolve crude product in hot ethanol, allow the solution to cool slowly, and place in a refrigerator to maximize crystal precipitation. Filter to collect the pure product. | mdpi.com |

| Salt Formation & Recrystallization | Water, Ammonia (B1221849), HCl | Dissolve crude acid in hot water with ammonia to form the soluble ammonium salt. Purify the salt by recrystallization from water. Dissolve the pure salt in water and precipitate the pure acid by adding HCl. | orgsyn.org |

Chromatographic Purification Strategies (e.g., Flash Column Chromatography)

When crystallization does not provide sufficient purity or when dealing with complex mixtures containing byproducts of similar solubility, chromatographic techniques are employed. Flash column chromatography is a widely used preparative method due to its speed and efficiency. rochester.edu

This technique involves packing a glass column with a solid stationary phase, most commonly silica (B1680970) gel. epfl.ch The crude product is loaded onto the top of the column and a solvent or mixture of solvents (the mobile phase or eluent) is passed through the column under pressure (typically using compressed air). rochester.edu Separation occurs as different components of the mixture travel down the column at different rates based on their polarity and affinity for the stationary and mobile phases.

For the purification of this compound, a polar compound, a normal-phase chromatography setup is typical. The stationary phase is polar (silica gel), and the mobile phase is a less polar organic solvent system. The eluent composition is optimized using thin-layer chromatography (TLC) to achieve good separation between the desired product and impurities. rochester.edu

Commonly used solvent systems for separating polar aromatic compounds include mixtures of a non-polar solvent like hexanes or petroleum ether with a more polar solvent like ethyl acetate or diethyl ether. google.com For highly polar compounds that may not move sufficiently in these systems, more polar eluents, such as mixtures of dichloromethane (B109758) and methanol, are used. google.comrsc.org Given the acidic nature of the carboxyl group in this compound, which can lead to "tailing" or poor peak shape on silica gel, a small amount of acetic acid is sometimes added to the eluent to improve the separation. rochester.edu

| Stationary Phase | Typical Mobile Phase (Eluent) System | Application Notes | Reference |

|---|---|---|---|

| Silica Gel | Hexane / Ethyl Acetate | A standard system where the polarity is increased by raising the percentage of ethyl acetate. Suitable for moderately polar compounds. | google.com |

| Silica Gel | Dichloromethane / Methanol | Used for more polar compounds that show low mobility in hexane/ethyl acetate. The percentage of methanol is increased to elute more polar components. | rsc.org |

| Silica Gel | Eluent + Acetic Acid (trace) | The addition of a small amount of acetic acid can suppress the deprotonation of the carboxylic acid group, leading to sharper peaks and better separation for acidic compounds. | rochester.edu |

| Reversed-Phase (C18) | Methanol / Water | In reversed-phase chromatography, a non-polar stationary phase is used with a polar mobile phase. This is an alternative for highly polar compounds. | nih.gov |

Chemical Reactivity and Derivatization of 3 Hydroxy 4 Iodobenzoic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for derivatization, enabling the formation of esters, amides, acid halides, and anhydrides, and it can also undergo decarboxylation.

Esterification of 3-hydroxy-4-iodobenzoic acid can be achieved through several standard methods. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a common approach. wikipedia.org

A notable example is the synthesis of methyl 4-hydroxy-3-iodobenzoate. In a typical procedure, 4-hydroxybenzoic acid is iodinated, and the resulting 3-iodo-4-hydroxybenzoic acid is then esterified. For instance, methyl 4-hydroxy-3-iodobenzoate can be prepared by dissolving 4-hydroxybenzoate (B8730719) in acetic acid, followed by the addition of iodine monochloride (ICl). The reaction mixture is heated, and upon cooling, the product precipitates. chemicalbook.com

| Reactant | Reagent | Solvent | Conditions | Product | Yield |

| Methyl 4-hydroxybenzoate | Iodine monochloride (ICl) | Acetic acid | Heated to 65°C, then stirred at room temperature | Methyl 4-hydroxy-3-iodobenzoate | 90.3% |

This table showcases the synthesis of a closely related ester, illustrating a common synthetic route.

General conditions for the esterification of hydroxybenzoic acids often involve reacting the acid with an alcohol in the presence of a catalyst like sulfuric acid or hydrochloric acid, with the removal of water to drive the equilibrium towards the ester product. google.com

The carboxylic acid moiety of this compound can be converted to amides by reaction with amines. This transformation typically requires activation of the carboxylic acid, for example, by converting it to an acid chloride or by using coupling agents.

Hydrazide derivatives can be synthesized from the corresponding esters of this compound. The reaction of methyl 4-hydroxy-3-iodobenzoate with hydrazine (B178648) hydrate (B1144303) is a standard method for the preparation of 4-hydroxy-3-iodobenzohydrazide. This reaction is analogous to the synthesis of hydrazides from other dihalogenated 4-hydroxy-benzoic acid esters. researchgate.net

| Starting Material | Reagent | Product |

| Methyl 3,5-diiodo-4-hydroxybenzoate | Hydrazine hydrate | 3,5-Diiodo-4-hydroxybenzohydrazide |

This table illustrates the synthesis of a hydrazide from a related diiodinated ester, a reaction pathway applicable to the iodo-hydroxy analogue.

The conversion of this compound to its corresponding acid halide, such as 3-hydroxy-4-iodobenzoyl chloride, is a crucial step for subsequent reactions like amidation and esterification under milder conditions. Thionyl chloride (SOCl₂) is a common reagent for this transformation, converting the carboxylic acid into the more reactive acid chloride. orgsyn.orgmasterorganicchemistry.com The reaction is typically carried out by refluxing the carboxylic acid with an excess of thionyl chloride, often in an inert solvent. orgsyn.org The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the acid chloride. masterorganicchemistry.com

Organic acid anhydrides can be prepared through the dehydration of the corresponding carboxylic acids. researchgate.net While a specific synthesis of 3-hydroxy-4-iodobenzoic anhydride (B1165640) is not detailed in the provided results, general methods involve reacting the carboxylic acid with a dehydrating agent or by reacting the carboxylate salt with the corresponding acid chloride.

The removal of the carboxyl group from this compound can be achieved through decarboxylation, typically requiring heat and sometimes a catalyst. The stability of substituted benzoic acids towards decarboxylation can vary depending on the nature and position of the substituents on the aromatic ring. researchgate.net For instance, the decarboxylation of substituted 4-aminobenzoic acids has been studied in acidic aqueous solutions. semanticscholar.org A general method for the oxidative decarboxylation of 2-aryl carboxylic acids using (diacetoxyiodo)benzene (B116549) has also been reported, yielding aryl aldehydes, ketones, or nitriles under mild conditions. organic-chemistry.org While a specific protocol for this compound is not provided, these methods suggest potential pathways for its decarboxylation.

Reactions Involving the Hydroxyl Group

The phenolic hydroxyl group offers another site for derivatization, allowing for the formation of ethers and esters.

The Williamson ether synthesis is a classic and versatile method for preparing ethers from phenols. wikipedia.orgmasterorganicchemistry.comyoutube.comorganicchemistrytutor.com This reaction involves the deprotonation of the phenolic hydroxyl group with a strong base to form a phenoxide ion, which then acts as a nucleophile and attacks an alkyl halide in an SN2 reaction. wikipedia.orgmasterorganicchemistry.com This method can be applied to this compound to synthesize a variety of 3-alkoxy-4-iodobenzoic acids. The choice of a strong, non-nucleophilic base is crucial to avoid competing reactions.

| Reactants | Base | Alkylating Agent | Product Type |

| This compound | Sodium Hydride (NaH) | Methyl Iodide (CH₃I) | 3-Methoxy-4-iodobenzoic acid |

| This compound | Potassium Carbonate (K₂CO₃) | Ethyl Bromide (CH₃CH₂Br) | 3-Ethoxy-4-iodobenzoic acid |

This table provides hypothetical examples of Williamson ether synthesis applied to this compound, based on the general principles of the reaction.

Esterification of the phenolic hydroxyl group can be achieved through acylation. A photoinduced method for the specific acylation of phenolic hydroxyl groups with aldehydes has been reported. This reaction proceeds via a radical pathway, where phenoxyl and acyl radicals are generated in situ and cross-couple to form the ester. nih.gov This method offers a selective way to acylate the phenolic hydroxyl group while leaving other functional groups, such as aliphatic hydroxyls, untouched. Another approach involves the use of vinyl carboxylates as acyl donors in the presence of a catalyst like rubidium fluoride (B91410) to selectively acylate the phenolic hydroxyl group. researchgate.net

Oxidation Reactions of the Hydroxyl Group

The phenolic hydroxyl group in this compound is susceptible to oxidation, a reaction characteristic of phenols. While specific studies on the comprehensive oxidation of this compound are not extensively detailed in the provided context, the reactivity can be inferred from the general behavior of phenolic compounds and related molecules. Oxidizing agents can transform the hydroxyl group into a carbonyl group, potentially leading to the formation of quinone-like structures.

The use of hypervalent iodine reagents, such as 2-iodoxybenzoic acid (IBX), is a well-established method for the selective oxidation of alcohols to carbonyl compounds. orientjchem.org These reactions often proceed under mild conditions. frontiersin.org For instance, IBX has been shown to selectively oxidize α-hydroxyl groups to α-ketone groups in complex molecules, demonstrating its efficacy. frontiersin.orgfrontiersin.org The oxidation process mediated by IBX can involve a single-electron transfer mechanism. orientjchem.org While the primary application is for alcohols, IBX can also oxidize phenols, suggesting a potential reaction pathway for this compound. The reaction would likely involve the conversion of the hydroxyl group, though the specific products would depend on the reaction conditions and the influence of the other ring substituents (iodide and carboxylic acid).

Role of Hydroxyl Group in Intra- and Intermolecular Interactions

The hydroxyl group of this compound plays a critical role in defining its chemical behavior and physical properties through its participation in intra- and intermolecular interactions. As a hydrogen bond donor, the hydroxyl group can interact with solvent molecules or other molecules in a system. Concurrently, the oxygen atom of the hydroxyl group, with its lone pairs of electrons, acts as a hydrogen bond acceptor.

This dual capability for hydrogen bonding is fundamental to the molecule's interaction with biological targets and its solubility characteristics. The introduction of a hydroxyl group to an aromatic ring can significantly increase hydrogen bonding interactions with surrounding entities, such as amino acid residues in an enzyme's active site. nih.gov These interactions, along with electrostatic forces, are crucial for molecular recognition and binding affinity. nih.gov The presence of both the hydroxyl and the carboxylic acid groups allows for the formation of strong intermolecular hydrogen bonds, which can lead to the formation of dimers or extended networks in the solid state, influencing properties such as melting point. The negative electrostatic potential near the hydroxyl oxygen atom is a key feature in these interactions. nih.gov

Reactions Involving the Iodide Substituent

The iodide substituent on the aromatic ring of this compound is a key functional group for derivatization, primarily serving as an excellent leaving group in various transition metal-catalyzed cross-coupling reactions and, potentially, in nucleophilic aromatic substitution.

Cross-Coupling Reactions (Suzuki-Miyaura, Stille, Sonogashira)

Aryl iodides are highly reactive substrates for palladium-catalyzed cross-coupling reactions, making the iodine atom of this compound a versatile handle for introducing molecular complexity. wikipedia.org The Suzuki-Miyaura, Stille, and Sonogashira reactions are powerful methods for forming new carbon-carbon bonds at the position of the iodine atom.

The primary application of these cross-coupling reactions is the formation of C-C bonds, which is a fundamental transformation in organic synthesis. researchgate.netnih.gov

Suzuki-Miyaura Reaction: This reaction couples the aryl iodide with an organoboron compound (typically a boronic acid or ester) to form a new C(sp²)–C(sp²) bond. Reacting this compound with various aryl or vinyl boronic acids would yield biaryl or stilbene (B7821643) derivatives, respectively.

Stille Reaction: In the Stille coupling, an organostannane (organotin compound) is used as the coupling partner. This reaction is known for its tolerance of a wide variety of functional groups and can be used to form C(sp²)–C(sp²), C(sp²)–C(sp³), and C(sp²)–C(sp) bonds.

Sonogashira Reaction: This reaction facilitates the formation of a C(sp²)–C(sp) bond by coupling the aryl iodide with a terminal alkyne. researchgate.net This is a highly efficient method for synthesizing arylalkynes from this compound, which are valuable intermediates in the synthesis of more complex molecules and materials. wikipedia.org

The success of these cross-coupling reactions hinges on the selection of an appropriate catalyst system, which typically consists of a palladium source, often with specific ligands, and a base or other additives.

Suzuki-Miyaura Reaction: A common catalyst is tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. nih.gov The reaction requires a base, such as potassium phosphate (B84403) (K₃PO₄), to facilitate the transmetalation step. nih.gov

Stille Reaction: This reaction is also catalyzed by palladium(0) complexes, such as [Pd(PPh₃)₄].

Sonogashira Reaction: This coupling uniquely requires a dual catalyst system. It employs a palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂], in conjunction with a copper(I) co-catalyst, typically copper(I) iodide (CuI). researchgate.netorganic-chemistry.org An amine base, such as triethylamine (B128534) (Et₃N), is also required. nih.gov While copper-free versions exist, the copper co-catalyst is often beneficial for achieving high yields. researchgate.net

Table 1: Typical Catalyst Systems for Cross-Coupling Reactions

| Reaction | Palladium Catalyst | Co-catalyst / Additive | Base |

| Suzuki-Miyaura | [Pd(PPh₃)₄] | - | K₃PO₄ |

| Stille | [Pd(PPh₃)₄] | - | - |

| Sonogashira | [Pd(PPh₃)₂Cl₂] | CuI | Et₃N |

Nucleophilic Aromatic Substitution with Iodide Displacement

Nucleophilic aromatic substitution (SNAr) is a potential pathway for functionalizing this compound, where a nucleophile replaces the iodide substituent. The mechanism typically proceeds via a two-step addition-elimination pathway involving a negatively charged intermediate known as a Meisenheimer complex. diva-portal.org

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene (B151609) Ring

The benzene ring of this compound is subject to electrophilic aromatic substitution (EAS), a fundamental reaction class for aromatic compounds. youtube.com In EAS, an electrophile attacks the electron-rich benzene ring, leading to the substitution of a hydrogen atom. masterorganicchemistry.com The rate and regiochemistry of this substitution are dictated by the electronic properties of the substituents already present on the ring. lumenlearning.com Nucleophilic aromatic substitution is less common for this ring system unless additional, strongly electron-withdrawing groups are present.

Regioselectivity and Directing Effects of Substituents (Hydroxyl, Carboxyl, Iodide)

The position of an incoming electrophile on the benzene ring of this compound is determined by the cumulative directing effects of the hydroxyl (-OH), carboxyl (-COOH), and iodide (-I) groups. These effects are a combination of resonance and induction.

Hydroxyl Group (-OH): Located at position 3, the hydroxyl group is a powerful activating group and an ortho, para-director. lumenlearning.comlibretexts.org It donates electron density to the ring through resonance, increasing the ring's nucleophilicity and stabilizing the carbocation intermediate formed during the reaction. The resonance stabilization is most effective when the attack occurs at the positions ortho (C2, C4) and para (C6) to the hydroxyl group.

Carboxyl Group (-COOH): Located at position 1, the carboxyl group is a deactivating group and a meta-director. uci.edu It withdraws electron density from the ring through both induction and resonance, making the ring less reactive towards electrophiles. It directs incoming electrophiles to the positions meta to it (C3, C5).

Iodide Group (-I): Located at position 4, the iodide group is a deactivating group but an ortho, para-director. lumenlearning.com Halogens are unique in that they withdraw electron density inductively (deactivating effect) but can donate electron density through resonance (directing to ortho and para positions). It directs incoming electrophiles to the positions ortho (C3, C5) and para (C1) to itself.

The -OH group strongly activates positions C2, C4, and C6. Position C4 is already substituted with iodine.

The -COOH group directs to C3 and C5. Position C3 is already substituted with the hydroxyl group.

The -I group directs to C3 and C5. Position C3 is already substituted.

Considering these effects, the most likely positions for electrophilic attack are C2, C5, and C6. The -OH group strongly activates C2 and C6. The -I and -COOH groups both direct towards C5. Therefore, electrophilic substitution will likely yield a mixture of products, with the precise ratio depending on the specific reaction conditions and the nature of the electrophile. The strong activation by the hydroxyl group suggests that substitution at C2 and C6 would be significant.

Nitration, Sulfonation, and Halogenation Reactions

These common electrophilic aromatic substitution reactions would follow the regioselectivity patterns described above. uci.edulumenlearning.com

Nitration: The introduction of a nitro group (-NO2) is typically achieved using a mixture of nitric acid and sulfuric acid. lumenlearning.com For this compound, this would likely result in the formation of 3-Hydroxy-4-iodo-2-nitrobenzoic acid, 3-Hydroxy-4-iodo-6-nitrobenzoic acid, and/or 3-Hydroxy-4-iodo-5-nitrobenzoic acid. Given the activating power of the hydroxyl group, substitution ortho to it is highly favored.

Sulfonation: The introduction of a sulfonic acid group (-SO3H) is accomplished using fuming sulfuric acid. The substitution pattern is expected to be similar to that of nitration.

Halogenation: The introduction of another halogen (e.g., -Br or -Cl) typically requires a Lewis acid catalyst like FeBr3 or FeCl3. lumenlearning.com The reaction would proceed at the activated positions on the ring. It is also important to consider that under harsh halogenation conditions, particularly with iodine, decarboxylative halogenation can occur, where the carboxyl group is replaced by a halogen atom. acs.org

Acidity and Substituent Effects

Analysis of Acidity (pKa) of this compound

| Compound | Substituent Effects | Predicted Acidity vs. Benzoic Acid |

| Benzoic Acid | Reference compound | - |

| This compound | -OH (meta), -I (para) | More acidic |

Inductive and Resonance Effects of Hydroxyl and Iodide Substituents on Acidity

The acidity of a carboxylic acid is enhanced by electron-withdrawing groups, which stabilize the resulting carboxylate anion, and decreased by electron-donating groups, which destabilize it. openstax.orglibretexts.org Both the hydroxyl and iodide substituents influence the acidity through a combination of inductive and resonance effects.

Iodide Substituent (-I): The iodine atom is located para to the carboxyl group. Halogens are more electronegative than carbon and exert a strong electron-withdrawing inductive effect (-I effect). libretexts.orglibretexts.org This effect pulls electron density away from the carboxylate anion, dispersing the negative charge and stabilizing it. This stabilization increases the acidity of the carboxylic acid. openstax.org There is also a weak electron-donating resonance effect (+R effect), but for halogens, the inductive effect is dominant in influencing acidity.

Hydroxyl Substituent (-OH): The hydroxyl group is located meta to the carboxyl group.

Inductive Effect: Oxygen is highly electronegative, so the hydroxyl group exerts an electron-withdrawing inductive effect (-I effect), which stabilizes the carboxylate anion and increases acidity. libretexts.orgsolubilityofthings.com

Resonance Effect: The hydroxyl group has a strong electron-donating resonance effect (+R effect). However, when a substituent is in the meta position relative to the carboxyl group, its resonance effect does not extend to the carboxylate group. quora.com Therefore, only the electron-withdrawing inductive effect of the meta-hydroxyl group influences the acidity.

Computational Studies on Gas Phase Acidity and Substituent Contributions

Computational chemistry provides powerful tools for investigating the intrinsic acidic properties of molecules, such as this compound, in the gas phase, free from solvent effects. Theoretical studies, often employing Density Functional Theory (DFT), are used to calculate gas-phase acidities (ΔacidG°). nih.gov These calculations help to dissect the influence of individual substituents on the stability of both the neutral acid and its corresponding carboxylate anion.

Inductive Effect: Both the hydroxyl group and the iodine atom are more electronegative than carbon and thus exert an electron-withdrawing inductive effect (-I). This effect polarizes the sigma bonds, pulling electron density away from the benzene ring and the carboxylic acid group. This withdrawal of electron density stabilizes the negative charge on the carboxylate anion formed upon deprotonation, thereby increasing the acidity of the parent molecule. researchgate.net

Resonance Effect: The hydroxyl group, possessing lone pairs of electrons on the oxygen atom, can donate electron density to the benzene ring through the π-system (+R effect). This effect is most pronounced when the substituent is at the ortho or para position relative to the carboxyl group. In this compound, the hydroxyl group is in the meta position, where the resonance effect is significantly diminished. The iodine atom also has a weak +R effect, but its -I effect is dominant.

Computational models, such as those using B3LYP or MP2 theoretical levels, calculate the energies of the acid and its conjugate base. researchgate.netresearchgate.net The energy difference, after corrections for zero-point vibrational energies, is used to determine the gas-phase acidity. researchgate.net Studies on various substituted benzoic acids have shown that electron-withdrawing groups generally stabilize the benzoate (B1203000) anion more than they destabilize the neutral benzoic acid, leading to increased acidity. researchgate.net Conversely, electron-donating groups tend to stabilize the acid while destabilizing the anion. researchgate.net The Fukui function can also be calculated to identify the most reactive sites in the molecule and predict how substituent position influences acidity trends. nih.gov

| Substituent | Position on this compound | Inductive Effect (-I) | Resonance Effect (+R) | Primary Influence on Acidity |

|---|---|---|---|---|

| -OH (Hydroxy) | meta (C3) | Electron-withdrawing | Weakly Electron-donating (minimal at meta) | Increases acidity via induction |

| -I (Iodo) | para (C4) | Electron-withdrawing | Weakly Electron-donating | Increases acidity via induction |

Orthogonal Effects on Acidity in Substituted Benzoic Acids

The term "ortho effect" refers to the unique influence that a substituent at the position adjacent (ortho) to the carboxylic acid group has on the acidity of a benzoic acid derivative. quora.comyoutube.com This effect is distinct from the electronic effects observed for meta and para substituents and is generally attributed to a combination of steric and electronic factors. rsc.org Nearly all ortho-substituted benzoic acids are stronger acids than benzoic acid itself, regardless of whether the substituent is electron-withdrawing or electron-donating. quora.comquora.com

One common explanation for the ortho effect is steric inhibition of resonance. youtube.com A bulky ortho substituent can force the -COOH group to twist out of the plane of the benzene ring. quora.com This disruption in coplanarity reduces the resonance interaction between the carboxyl group and the aromatic ring, which in turn increases the acidity by stabilizing the carboxylate anion. quora.comyoutube.com In some cases, such as with an ortho-hydroxyl group, intramolecular hydrogen bonding between the substituent and the carboxylate group can stabilize the conjugate base, further enhancing acidity. youtube.com

However, detailed computational analyses have shown that the ortho effect is complex and cannot be explained by a single universal theory. researchgate.netrsc.org The primary components of the ortho effect are polar effects (inductive and resonance) transmitted through the ring and purely steric effects. rsc.org While steric effects are strong, they often have a similar magnitude in both the acid and the anion, limiting their net impact on acidity. researchgate.netrsc.org Therefore, polar effects remain the most significant contributors. rsc.org

For This compound , there are no substituents in the ortho positions relative to the carboxylic acid group. Therefore, the classic "ortho effect" is not a factor in determining its acidity. Instead, its acidity is governed by the standard inductive and resonance effects of the meta-hydroxyl and para-iodo substituents as described previously. The acidity of halogen-substituted benzoic acids is influenced by a balance between their electronegativity and orbital interactions. quora.com

| Substituent Position | Primary Electronic Effects | Steric Interaction with -COOH | General Impact on Acidity (relative to Benzoic Acid) |

|---|---|---|---|

| ortho | Inductive, Resonance, Steric Inhibition of Resonance, H-bonding | High | Almost always increases acidity significantly ("Ortho Effect") |

| meta | Inductive | Low | Increases or decreases based on inductive effect |

| para | Inductive and Resonance | Negligible | Increases or decreases based on balance of inductive and resonance effects |

Mechanistic Studies of Derivatization Reactions

Advanced Spectroscopic Techniques for Reaction Monitoring

Understanding the mechanism of derivatization reactions involving this compound requires real-time monitoring of the chemical transformation. Advanced spectroscopic techniques are invaluable for this purpose, providing insights into reaction kinetics, the formation of intermediates, and the consumption of reactants.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for monitoring reactions involving carboxylic acids. The derivatization of the carboxyl group can be tracked by observing the disappearance of the characteristic broad O-H stretch of the carboxylic acid and the shift in the C=O (carbonyl) stretching frequency (typically 1740–1660 cm⁻¹). ucl.ac.uk For instance, in an esterification reaction, the disappearance of the acid's carbonyl peak and the appearance of a new carbonyl peak at a different wavenumber, corresponding to the ester, can be monitored over time to determine reaction progress.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy can provide detailed structural information during a reaction. ucl.ac.ukresearchgate.net For the derivatization of this compound, changes in the chemical shifts of the aromatic protons and carbons, particularly those close to the carboxylic acid group, can be observed. The disappearance of the acidic proton signal in ¹H NMR is a clear indicator of the reaction's progression.

Raman Spectroscopy: Raman spectroscopy is complementary to FTIR and is particularly useful for monitoring reactions in aqueous media, where water's strong IR absorption can be problematic. It can be used to track changes in the vibrational modes of the molecule, including the C=O bond and the aromatic ring structure, as the derivatization proceeds. polito.it

Fluorescence Spectroscopy: This technique is known for its high sensitivity and selectivity. mdpi.com While this compound itself may have native fluorescence, changes in the fluorophores or the creation of new fluorescent species upon derivatization can be used to monitor the reaction. This method is especially useful for tracking the formation of specific products in complex reaction mixtures. mdpi.com

| Technique | Key Molecular Feature Monitored | Information Gained |

|---|---|---|

| FTIR Spectroscopy | C=O stretch, O-H stretch | Consumption of carboxylic acid, formation of new functional group (e.g., ester, amide) |

| NMR Spectroscopy | Chemical shifts of protons and carbons near the reaction site | Structural confirmation of reactants, intermediates, and products |

| Raman Spectroscopy | Vibrational modes of C=O and aromatic ring | Reaction kinetics, especially in aqueous solutions |

| Fluorescence Spectroscopy | Changes in fluorescence emission/excitation spectra | Highly sensitive tracking of product formation |

Computational Modeling of Reaction Pathways and Transition States

Alongside experimental techniques, computational modeling provides a molecular-level understanding of reaction mechanisms. By simulating the derivatization reaction of this compound, researchers can map the entire potential energy surface, identifying the most likely reaction pathway.

The primary goal of these simulations is to locate the transition state (TS)—the highest energy point along the minimum energy reaction path. The structure of the TS reveals the geometry of the molecule as bonds are being broken and formed. The energy difference between the reactants and the transition state defines the activation energy (Ea) of the reaction, which is a key determinant of the reaction rate.

The typical workflow for modeling a reaction pathway includes:

Geometry Optimization: The 3D structures of the reactants and products are optimized to find their lowest energy conformations.

Transition State Search: Specialized algorithms, such as the nudged elastic band (NEB) method or relaxed surface scans, are used to find an approximate reaction path and a candidate structure for the transition state. youtube.com This candidate structure is then rigorously optimized.

Frequency Calculation: A vibrational frequency calculation is performed on the optimized TS structure. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode of the atoms moving along the reaction coordinate. youtube.com This calculation also confirms that the reactant and product structures are true energy minima (having no imaginary frequencies).